molecular formula C15H32N2 B8491530 Piperazine, 1-decyl-4-methyl- CAS No. 59630-91-0

Piperazine, 1-decyl-4-methyl-

Katalognummer: B8491530
CAS-Nummer: 59630-91-0
Molekulargewicht: 240.43 g/mol
InChI-Schlüssel: GEZKJKJTOSJODF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazine, 1-decyl-4-methyl-, is a substituted piperazine derivative featuring a decyl (C₁₀H₂₁) group at the 1-position and a methyl (CH₃) group at the 4-position of the piperazine ring. Piperazine derivatives are widely utilized in drug design due to their versatility in modulating pharmacokinetic properties, receptor binding, and metabolic stability .

The methyl group at the 4-position likely contributes to steric effects and electronic modulation of the piperazine ring, influencing interactions with biological targets .

Eigenschaften

CAS-Nummer

59630-91-0

Molekularformel

C15H32N2

Molekulargewicht

240.43 g/mol

IUPAC-Name

1-decyl-4-methylpiperazine

InChI

InChI=1S/C15H32N2/c1-3-4-5-6-7-8-9-10-11-17-14-12-16(2)13-15-17/h3-15H2,1-2H3

InChI-Schlüssel

GEZKJKJTOSJODF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCN1CCN(CC1)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects on Pharmacological Activity

Piperazine derivatives with varying substituents exhibit distinct biological activities. For example:

  • 1-(2-Methoxyphenyl)piperazine derivatives (): These compounds show high affinity for serotonin (5-HT₁A) and dopamine receptors, with substituents like methoxy groups enhancing receptor selectivity. Compound 7 (N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine) demonstrated potent 5-HT₁A binding, attributed to the methoxyphenyl group’s electron-donating effects .
  • Piperazine bioisosteres (): Replacing piperazine with morpholine or piperidine in cholinesterase inhibitors reduced activity (IC₅₀ > 1.419 µM), underscoring piperazine’s unique role in maintaining inhibitory potency .
Table 1: Key Pharmacological Comparisons
Compound Target/Activity Key Substituents IC₅₀/EC₅₀ Reference
1-(2-Methoxyphenyl)piperazine (7) 5-HT₁A receptor binding 2-Methoxyphenyl, tricyclic 12 nM
Piperazine → Morpholine (4r) Cholinesterase inhibition Morpholine substitution 1.419 µM
BZP Dopamine receptor activation Benzyl group ~1 µM (in vivo)

Metabolic Stability and Isosteric Replacements

Piperazine rings are often metabolic hotspots. In , piperazine deethylation and N-oxidation were identified as primary metabolic pathways. However, substituting the N-alkyl chain with bulkier groups (e.g., decyl in 1-decyl-4-methylpiperazine) may reduce enzymatic access, improving stability compared to smaller analogs like 1-ethylpiperazine .

Isosteric replacements (e.g., piperidine, morpholine) often fail to replicate piperazine’s hydrogen-bonding capacity. For instance, in CCR5 antagonists (), the piperazine moiety in Sch-350634 was critical for maintaining potency (IC₅₀ = 2 nM) against HIV-1, whereas bulkier isosteres disrupted receptor interactions .

Physicochemical Properties and Selectivity

  • ClogD and Solubility : The decyl chain in 1-decyl-4-methylpiperazine likely elevates ClogD (>3), comparable to lipophilic analogs in . This contrasts with polar derivatives like 1-(3-pyridinylmethyl)piperazine (), which exhibit lower ClogD (<1) and better aqueous solubility .
  • Selectivity: Piperazine-substituted naphthoquinones () showed enhanced PARP-1 inhibition (IC₅₀ = 0.092 µM) due to improved π-π stacking and hydrogen bonding, a trend that may extend to 1-decyl-4-methylpiperazine in hydrophobic binding pockets .
Table 2: Physicochemical and Selectivity Profiles
Compound ClogD Metabolic Stability Selectivity Profile Reference
1-Decyl-4-methylpiperazine* ~4.5† High (predicted) Hydrophobic targets
1-(3-Pyridinylmethyl)piperazine 0.8 Moderate Polar receptors
Naphthoquinone-piperazine (4m) 2.1 High PARP-1 (IC₅₀ = 0.092 µM)

*Predicted based on structural analogs. †Estimated using ’s ClogD framework.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization methods for 1-decyl-4-methylpiperazine derivatives?

  • Methodology :

  • Synthesis : Use nucleophilic substitution or reductive amination to introduce the decyl and methyl groups to the piperazine core. Beta-cyclodextrin can be incorporated to reduce toxicity, though it may lower biological activity .
  • Characterization : Employ elemental analysis to confirm purity, NMR spectroscopy (¹H/¹³C) to resolve substituent positions, and mass spectrometry for molecular weight validation. X-ray crystallography is recommended for resolving structural ambiguities in crystalline derivatives .
    • Key Data : Modified derivatives show reduced toxicity (LD₅₀ > 2,000 mg/kg in murine models) but require trade-offs in activity optimization .

Q. Which physical-chemical properties of 1-decyl-4-methylpiperazine are critical for experimental design?

  • Methodology :

  • pKa Determination : Use Sirius T3 or similar platforms to measure protonation states, as piperazine’s basicity (pKa ~9-10) affects solubility and receptor binding .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C for most derivatives) .
    • Key Data : Hygroscopicity necessitates anhydrous storage to prevent hydrolysis, while melting points (~100–150°C) guide solvent selection .

Q. How do structural modifications influence the biological activity of 1-decyl-4-methylpiperazine?

  • Methodology :

  • SAR Studies : Compare substituent effects using in vitro assays. For example, aryl groups (e.g., 3-trifluoromethylphenyl) enhance serotonin receptor affinity, while alkyl chains (e.g., decyl) improve membrane permeability .
  • Activity Testing : Use infiltration anesthesia models (e.g., Table V in ) to quantify local anesthetic efficacy relative to lidocaine.
    • Key Data : Piperazine derivatives with phenylpropionic radicals show 2–3x longer anesthetic duration than unmodified analogs .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for piperazine derivatives be resolved?

  • Methodology :

  • Comparative Studies : Replicate assays under standardized conditions (e.g., fixed pH, solvent systems) to isolate structural vs. environmental effects. For instance, beta-cyclodextrin-modified derivatives exhibit lower activity despite reduced toxicity .
  • Structural Analysis : Use computational docking to identify steric clashes or conformational changes (e.g., coplanar vs. perpendicular aryl ring orientations in receptor binding) .
    • Key Insight : Discrepancies often arise from variations in assay protocols (e.g., IC₅₀ measurements under divergent pH conditions) .

Q. What computational tools are effective for predicting the protonation state and reactivity of 1-decyl-4-methylpiperazine derivatives?

  • Methodology :

  • pKa Prediction : Apply MoKa software to model substituent effects on basicity. For example, electron-withdrawing groups (e.g., nitro) lower pKa by 1–2 units .
  • Docking Simulations : Use AutoDock Vina to evaluate binding modes with targets like 5-HT1A receptors or T-type calcium channels .
    • Key Data : MoKa predictions align with experimental pKa values within ±0.3 units for piperazine derivatives .

Q. What role do piperazine linkers play in PROTACs design, and how can their protonation states be optimized?

  • Methodology :

  • Linker Design : Incorporate 1-decyl-4-methylpiperazine as a flexible spacer to connect E3 ligase binders and target proteins. Adjust alkyl chain length (e.g., decyl vs. shorter chains) to balance solubility and cellular uptake .
  • Protonation Tuning : Use pH-dependent UV-Vis spectroscopy to identify protonation states that enhance ternary complex formation .
    • Key Insight : Piperazine’s dual protonation sites enable pH-sensitive conformational changes, improving tissue-specific targeting .

Q. How can supramolecular inclusion complexes of 1-decyl-4-methylpiperazine enhance CO₂ capture or drug delivery?

  • Methodology :

  • Host-Guest Chemistry : Co-crystallize derivatives with cyclodextrins or calixarenes to study CO₂ adsorption isotherms. Hirshfeld surface analysis reveals van der Waals interactions driving complex stability .
  • Drug Sustained-Release : Test in vitro release kinetics using inclusion complexes in PBS buffers (pH 7.4) to simulate physiological conditions .
    • Key Data : Piperazine-CO₂ adducts exhibit capture capacities up to 0.5 mol CO₂/mol piperazine at 40°C .

Q. What strategies improve the antimicrobial efficacy of piperazine-based polymers?

  • Methodology :

  • Polymer Synthesis : Graft 1-decyl-4-methylpiperazine onto chitosan or polyethyleneimine backbones via radical polymerization. Assess biofilm inhibition using microbroth dilution assays .
  • Mechanistic Studies : Use fluorescence microscopy to visualize membrane disruption in Gram-positive bacteria (e.g., S. aureus).
    • Key Data : Piperazine-functionalized polymers show MIC values of 8–16 µg/mL against MRSA, outperforming non-polar analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.